2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate typically involves a multi-step process:
Sulfonation: The sulfonyl group is introduced via sulfonation using sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the sulfonamide with 4-nitrobenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-aminobenzoate.
Substitution: Various substituted sulfonamides.
Hydrolysis: 4-nitrobenzoic acid and 2-[(4-Methylbenzene-1-sulfonyl)amino]phenol.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Pathways Involved: The inhibition of enzymes involved in inflammatory pathways and microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzenesulfonate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
61860-89-7 |
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Molecular Formula |
C20H16N2O6S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H16N2O6S/c1-14-6-12-17(13-7-14)29(26,27)21-18-4-2-3-5-19(18)28-20(23)15-8-10-16(11-9-15)22(24)25/h2-13,21H,1H3 |
InChI Key |
NHBFEKNPTNHTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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